N-((p-Butoxybenzyl)oxy)acetamide
Description
N-((p-Butoxybenzyl)oxy)acetamide (CAS 23993-51-3) is an acetamide derivative characterized by a para-butoxy-substituted benzyloxy group attached to the acetamide nitrogen. Its molecular formula is C₁₃H₁₉NO₃ (molecular weight: 237.29 g/mol) .
Properties
CAS No. |
23993-51-3 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-[(4-butoxyphenyl)methoxy]acetamide |
InChI |
InChI=1S/C13H19NO3/c1-3-4-9-16-13-7-5-12(6-8-13)10-17-14-11(2)15/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
InChI Key |
NFBULMHCBQEBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CONC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((p-Butoxybenzyl)oxy)acetamide typically involves the reaction of p-butoxybenzyl alcohol with acetic anhydride in the presence of a base, such as pyridine, to form the corresponding ester. This ester is then reacted with ammonia or an amine to yield the desired acetamide derivative. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((p-Butoxybenzyl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, thiols.
Scientific Research Applications
N-((p-Butoxybenzyl)oxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of alcohol dehydrogenase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((p-Butoxybenzyl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been studied as an inhibitor of alcohol dehydrogenase, where it binds to the active site of the enzyme, preventing the oxidation of ethanol to acetaldehyde. This inhibition is noncompetitive, meaning that the compound does not directly compete with the substrate (ethanol) for binding to the enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxyphenyl Acetamides
N-(4-Hexoxyphenyl)acetamide (13), N-(4-Decoxyphenyl)acetamide (14), N-(4-Dodecoxyphenyl)acetamide (15)
These analogs differ in the alkoxy chain length (hexoxy: C₆H₁₃O; decoxy: C₁₀H₂₁O; dodecoxy: C₁₂H₂₅O) attached to the phenyl ring. Key differences include:
- Synthetic Yield : Shorter chains (e.g., hexoxy) may offer higher synthetic yields due to reduced steric hindrance during alkylation reactions .
| Compound | Alkoxy Chain | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-((p-Butoxybenzyl)oxy)acetamide | C₄H₉O | C₁₃H₁₉NO₃ | 237.29 |
| N-(4-Hexoxyphenyl)acetamide | C₆H₁₃O | C₁₄H₂₁NO₂ | 235.32 |
| N-(4-Decoxyphenyl)acetamide | C₁₀H₂₁O | C₁₈H₂₉NO₂ | 291.43 |
| N-(4-Dodecoxyphenyl)acetamide | C₁₂H₂₅O | C₂₀H₃₃NO₂ | 319.48 |
N-(4-((4-Bromopentyl)oxy)phenyl)acetamide (3i)
Key distinctions:
- Reactivity : The bromine substituent enables further functionalization (e.g., Suzuki coupling), unlike the inert butoxy group in the target compound.
- Physical State : Melting point (58–60°C) is lower than typical alkoxyphenyl acetamides, suggesting reduced crystallinity due to bromine’s bulky nature.
Benzyl-Substituted Acetamides
N-Benzylacetoacetamide
This compound (CAS 5438-37-5) replaces the butoxybenzyloxy group with a benzyl-acetoacetyl moiety. Notable differences:
Bioactive Acetamides
N-(4-Hydroxyphenethyl)acetamide (Compound 2)
Isolated from Actinomyces A5, this analog has a hydroxylated phenethyl chain. Key contrasts:
- Polarity : The hydroxyl group increases hydrophilicity, likely reducing blood-brain barrier penetration compared to the butoxy-substituted target.
Oxamyl
A carbamoyloxyimino acetamide (CAS 23135-22-0), oxamyl is a commercial nematicide. Key distinctions:
- Functional Groups: Contains methylthio and carbamoyloxyimino groups, enabling pesticidal activity via acetylcholinesterase inhibition .
- Toxicity: High mammalian toxicity (LD₅₀ = 2–5 mg/kg in rats), contrasting with the unknown toxicity profile of the target compound.
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